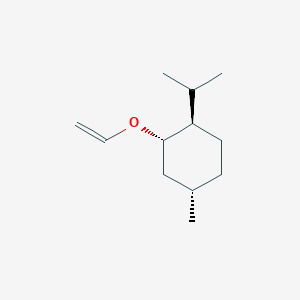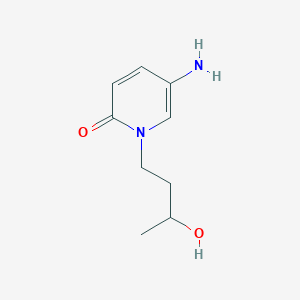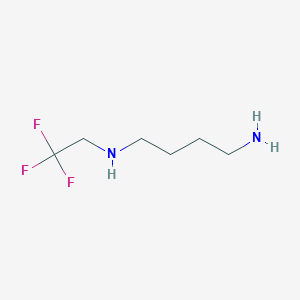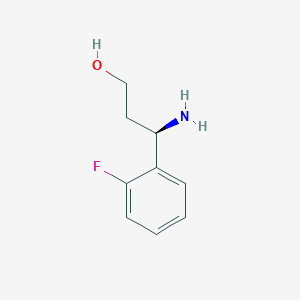
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane: is an organic compound characterized by its unique cyclohexane structure with isopropyl, methyl, and vinyloxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives that have the necessary substituents in place.
Functional Group Introduction: The vinyloxy group is introduced through a reaction with vinyl ethers under controlled conditions.
Isopropyl and Methyl Group Addition: The isopropyl and methyl groups are added via alkylation reactions using appropriate alkyl halides and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyloxy group to an alkyl group.
Substitution: The compound can undergo substitution reactions where the vinyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Alcohols and Ketones: From oxidation reactions.
Alkylated Cyclohexanes: From reduction reactions.
Substituted Cyclohexanes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of rel-(1R,2S,4S)-1-Isopropyl-4-methyl-2-(vinyloxy)cyclohexane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S,4S)-1,2,4-Trimethylcyclohexane: Shares a similar cyclohexane structure but lacks the vinyloxy group.
Cyclohexane, 1,4-dimethoxy-2-methyl-, (1R,2S,4S)-rel-: Another cyclohexane derivative with different substituents.
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
(1R,2S,4S)-2-ethenoxy-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H22O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 |
InChI-Schlüssel |
IZPAEFLHCVEFSX-TUAOUCFPSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC=C)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13317997.png)




![2-Methyl-2-{[(5-methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13318020.png)


amine](/img/structure/B13318041.png)

![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal](/img/structure/B13318048.png)

![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)

